molecular formula C9H21N3O3 B1681375 Grotan CAS No. 4719-04-4

Grotan

Cat. No.: B1681375
CAS No.: 4719-04-4
M. Wt: 219.28 g/mol
InChI Key: HUHGPYXAVBJSJV-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992)

Biochemical Analysis

Biochemical Properties

It is known that Actane interacts with various enzymes, proteins, and other biomolecules in its role as an anti-corrosive agent . The nature of these interactions is largely dependent on the specific biochemical environment in which Actane is used.

Cellular Effects

It is known that Actane has an inhibitory effect on common bacteria in papermaking . This suggests that Actane may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h13-15H,1-9H2
Source PubChem
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InChI Key

HUHGPYXAVBJSJV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1CCO)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O3
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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DSSTOX Substance ID

DTXSID7025394
Record name Triazinetriethanol
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992), Liquid, Viscous yellow liquid; [CAMEO] Formulated as liquid concentrates; [Reference #2]
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol
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Record name Grotan BK
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Record name Grotan BK
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Solubility

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992)
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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CAS No.

4719-04-4
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Record name Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine
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Record name Triazinetriethanol
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Record name Grotan
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol
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Record name 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol
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Record name TRIS(N-HYDROXYETHYL) HEXAHYDROTRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of products is Grotan used in?

A1: this compound is primarily used as a biocide in water-miscible metalworking fluids, also known as "soluble oils," which are used for cooling and lubrication during metalworking processes. [] It prevents bacterial growth that can cause foul odors, metal corrosion, and emulsion breakdown. []

Q2: Are there other applications for this compound besides metalworking fluids?

A2: While this compound is primarily known for its use in metalworking fluids, similar formaldehyde-releasing compounds may also be found in cosmetics, hair shampoos, paints, and other industrial products. [, ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can be affected by factors like pH, temperature, and the presence of other chemicals. [] Specific studies on its stability in various formulations are limited in the provided research papers.

Q4: Is this compound BK considered a contact sensitizer?

A4: this compound BK has been identified as a potential contact sensitizer. Studies have shown varying rates of sensitization in exposed workers, highlighting the need for appropriate safety measures when handling the compound. [, , , ]

Q5: What are the potential health effects of exposure to this compound?

A5: Exposure to this compound, primarily through skin contact, can cause allergic contact dermatitis in sensitized individuals. [, , , , ] Symptoms may include redness, itching, scaling, and blistering of the skin. [, ]

Q6: Does this compound BK release formaldehyde, and could this contribute to its allergenic potential?

A6: Yes, this compound BK can release formaldehyde through hydrolysis. [, ] Formaldehyde is a known allergen and respiratory irritant, and its release from this compound BK is a significant factor in its sensitization potential. [, , , ]

Q7: How can I minimize the risk of allergic reactions when working with this compound BK?

A7: Minimize direct skin contact by wearing appropriate personal protective equipment like gloves and safety glasses. [] Ensure adequate ventilation in work areas to reduce inhalation exposure to formaldehyde released from the compound. []

Q8: How is this compound BK typically detected and quantified?

A8: While specific details on analytical techniques are limited in the provided research, patch testing is a common method to diagnose contact allergy to this compound BK. [, , , , , ] Gas chromatography coupled with mass spectrometry could be used to quantify this compound BK and released formaldehyde in various matrices. [, ]

Q9: Does the structure of this compound BK influence its sensitizing potential?

A9: While specific SAR studies are limited in the provided research, the presence of the hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine structure and its ability to release formaldehyde are key factors contributing to its sensitization potential. [, , ]

Q10: Where can I find further information and resources regarding this compound and its applications?

A12: Information on this compound can be found in safety data sheets provided by chemical manufacturers and suppliers. [] Scientific databases like PubMed and Semantic Scholar offer access to research articles related to this compound and its effects. [] Consulting with experts in occupational health and toxicology can provide further insights and guidance. []

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